
1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-1,4-diazepane, also known as MTBD, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTBD is a diazepane derivative that has shown promising results in various biochemical and physiological studies.
Mechanism of Action
1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-1,4-diazepane is a potent GABA-A receptor agonist that binds to the benzodiazepine site of the receptor. This binding results in an increase in the activity of the receptor, leading to an increase in the inhibitory effects of GABA. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. This compound has also been shown to increase the activity of GABA-A receptors in the brain, leading to an increase in the inhibitory effects of GABA.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-1,4-diazepane in lab experiments is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the function of these receptors in the brain. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-1,4-diazepane. One area of research is the development of more potent and selective GABA-A receptor ligands based on the structure of this compound. Another area of research is the investigation of the potential therapeutic uses of this compound in the treatment of anxiety and depression. Additionally, the study of the biochemical and physiological effects of this compound in various animal models can provide valuable insights into the function of GABA-A receptors in the brain.
Synthesis Methods
The synthesis of 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-1,4-diazepane is a complex process that involves several steps. The initial step involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-1,4-diazepane in the presence of a base to yield the final product, this compound.
Scientific Research Applications
1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-1,4-diazepane has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been used as a ligand for the study of GABA-A receptors and has shown promising results in the treatment of anxiety and depression.
properties
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-16-7-4-8-17(10-9-16)15(18)14-11-12-5-2-3-6-13(12)19-14/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVKSLYNYAAQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827458 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5348709.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5348725.png)
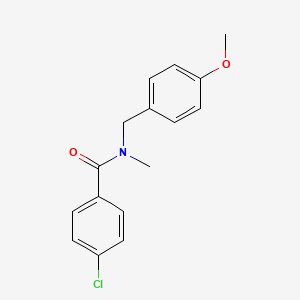
![[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5348750.png)
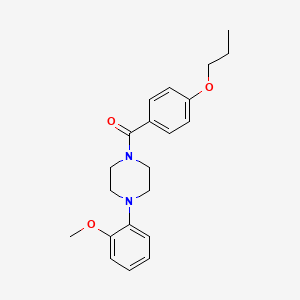
![5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5348757.png)

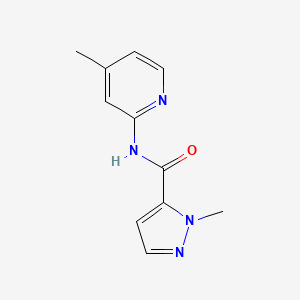
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5348779.png)
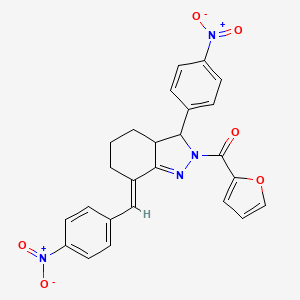
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5348801.png)
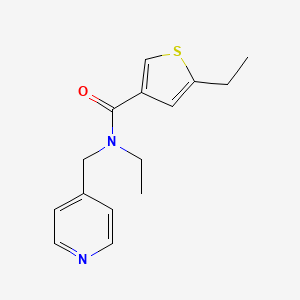
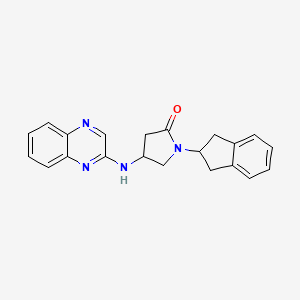
![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5348820.png)